Product packaging for D-Arabinitol, 1,5-dibenzoate(Cat. No.:CAS No. 5329-57-7)

D-Arabinitol, 1,5-dibenzoate

Cat. No.: B14724128
CAS No.: 5329-57-7
M. Wt: 360.4 g/mol
InChI Key: UVZWLAGDMMCHPD-UHFFFAOYSA-N
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Description

D-Arabinitol, 1,5-dibenzoate, identified by CAS number 5329-57-7, is a benzoate ester derivative of the sugar alcohol D-arabinitol . With the molecular formula C19H20O7 and a molecular weight of 360.36 g/mol, this compound is characterized as a protected form where the primary hydroxyl groups of D-arabinitol are selectively esterified . This modification significantly alters the compound's solubility and reactivity profile, making it a valuable synthetic intermediate in organic and medicinal chemistry research for the preparation of more complex, selectively functionalized carbohydrate analogs . Researchers utilize this derivative to investigate carbohydrate metabolism and to synthesize novel compounds where the reactivity of the secondary hydroxyl groups must be explored without interference from the primary alcohols. The parent compound, D-arabinitol, is a known human endogenous metabolite, and its accumulation has been associated with neurotoxic effects, lending relevance to the study of its derivatives in a biochemical context . As a standard laboratory reagent, this compound is provided for research applications only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet (SDS) prior to use and adhere to all appropriate laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H20O7 B14724128 D-Arabinitol, 1,5-dibenzoate CAS No. 5329-57-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5329-57-7

Molecular Formula

C19H20O7

Molecular Weight

360.4 g/mol

IUPAC Name

(5-benzoyloxy-2,3,4-trihydroxypentyl) benzoate

InChI

InChI=1S/C19H20O7/c20-15(11-25-18(23)13-7-3-1-4-8-13)17(22)16(21)12-26-19(24)14-9-5-2-6-10-14/h1-10,15-17,20-22H,11-12H2

InChI Key

UVZWLAGDMMCHPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC(C(C(COC(=O)C2=CC=CC=C2)O)O)O

Origin of Product

United States

Structural Elucidation and Conformational Analysis of D Arabinitol, 1,5 Dibenzoate

Spectroscopic Characterization Techniques

Spectroscopic methods provide a detailed view of the molecular structure of D-arabinitol, 1,5-dibenzoate, from the connectivity of its atoms to the subtle nuances of its spatial arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound in solution. Both ¹H and ¹³C NMR provide critical information regarding the chemical environment of each nucleus, allowing for the assignment of the molecule's constitution and stereochemistry.

In the ¹H NMR spectrum of this compound, the protons of the benzoate (B1203000) groups are expected to appear in the aromatic region (typically δ 7.4-8.1 ppm). The protons on the arabinitol backbone would resonate in the upfield region. The terminal methylene (B1212753) protons (H-1 and H-5) adjacent to the benzoate groups would be deshielded compared to the internal methine protons (H-2, H-3, and H-4).

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for unambiguous assignments. mdpi.com A ¹H-¹H COSY spectrum would reveal the coupling network between the protons on the arabinitol chain, confirming their sequence. The HSQC spectrum correlates each proton to its directly attached carbon atom, while the HMBC spectrum reveals longer-range couplings (2-3 bonds), which can help to confirm the attachment of the benzoate groups to the C-1 and C-5 positions of the arabinitol moiety. mdpi.com

Furthermore, Nuclear Overhauser Effect (NOE) spectroscopy can provide insights into the through-space proximity of protons, which is crucial for conformational analysis. mdpi.com By observing NOE correlations, it is possible to deduce the preferred conformation of the flexible arabinitol chain.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-1, H-5~ 4.0 - 4.5~ 65 - 70
H-2, H-3, H-4~ 3.5 - 4.0~ 70 - 75
Aromatic (benzoate)~ 7.4 - 8.1~ 128 - 135
Carbonyl (benzoate)-~ 165 - 170

Note: These are predicted values and may vary based on solvent and other experimental conditions.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, offers a molecular fingerprint of this compound by probing its vibrational modes. mdpi.com These methods are particularly sensitive to the presence of specific functional groups and intermolecular interactions like hydrogen bonding.

The IR spectrum is expected to show a strong absorption band corresponding to the C=O stretching of the ester groups, typically in the region of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester and alcohol groups would appear in the 1300-1000 cm⁻¹ region. researchgate.net The presence of hydroxyl groups in the arabinitol backbone would give rise to a broad O-H stretching band around 3500-3200 cm⁻¹, the shape and position of which can indicate the extent of hydrogen bonding. Aromatic C-H stretching vibrations from the benzoate rings are expected above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.

Raman spectroscopy provides complementary information. paint.org Aromatic ring vibrations, particularly the ring breathing modes of the benzoate groups, are often strong in the Raman spectrum, appearing in the 1600-1580 cm⁻¹ and around 1000 cm⁻¹ regions. researchgate.net The symmetric stretching of the ester group may also be visible. The combination of IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule. fraunhofer.de

Table 2: Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
O-H (alcohol)Stretching3500-3200 (broad)Weak
C-H (aromatic)Stretching3100-3000Strong
C-H (aliphatic)Stretching3000-2850Strong
C=O (ester)Stretching1740-1720 (strong)Moderate
C=C (aromatic)Ring stretching1600, 1580, 1450Strong
C-O (ester)Stretching1300-1150Moderate
C-O (alcohol)Stretching1150-1000Weak

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula.

The fragmentation pattern observed in the tandem mass spectrum (MS/MS) can provide valuable structural information. In a typical electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) experiment, the molecule would likely be observed as a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺.

The fragmentation of protonated this compound is expected to proceed through several characteristic pathways. nih.gov Cleavage of the ester linkages could result in the loss of benzoic acid (122 Da) or a benzoyl group (105 Da). Fragmentation of the arabinitol backbone itself, often through dehydration (loss of H₂O), is also a likely process. The fragmentation of protonated benzoic acid itself can lead to the formation of a benzoyl cation or other characteristic ions. researchgate.net Analysis of these fragmentation patterns allows for the confirmation of the presence of the benzoate groups and the arabinitol core.

Advanced Structural Determination Methods

For an unambiguous determination of the three-dimensional structure, including the absolute configuration and solid-state conformation, more advanced methods are required.

Single-crystal X-ray diffraction provides the most definitive structural information for crystalline compounds. mdpi.com If suitable crystals of this compound can be grown, this technique can determine the precise atomic coordinates in the solid state. This would reveal the conformation of the arabinitol chain (e.g., planar zigzag, bent, or sickle), the orientation of the benzoate groups relative to the chain, and the intermolecular interactions, such as hydrogen bonding and π-stacking, that dictate the crystal packing.

The crystal structure of D-arabinitol itself has been shown to adopt a non-planar conformation. mdpi.com The introduction of the bulky benzoate groups at the terminal positions would likely influence the preferred conformation of the polyol chain. The analysis of potential polymorphs, or different crystalline forms of the same compound, can also provide insight into the conformational flexibility of the molecule.

Chiroptical methods, such as Electronic Circular Dichroism (ECD), are essential for determining the absolute configuration of chiral molecules in solution. nih.govresearchgate.net The benzoate chirality method is a well-established empirical rule that can be applied to polyols derivatized with benzoates. mdpi.com This method relates the sign of the Cotton effect in the ECD spectrum around 230 nm (arising from the ¹Lₐ transition of the benzoate chromophore) to the chirality of the system.

In this compound, the two benzoate chromophores at the ends of the chiral arabinitol chain can interact through space. This exciton (B1674681) coupling between the two chromophores will result in a bisignate (two-signed) Cotton effect in the ECD spectrum. The sign of this couplet (positive for a clockwise orientation of the electric transition dipole moments and negative for a counter-clockwise orientation) can be directly related to the absolute configuration of the chiral centers in the arabinitol backbone. mdpi.com By comparing the experimental ECD spectrum with theoretical calculations, the absolute configuration of this compound can be unequivocally confirmed. nih.govmdpi.com

Based on a comprehensive search of available scientific literature, there is no specific research detailing the theoretical and computational conformational studies of this compound through Density Functional Theory (DFT) calculations, Natural Bond Orbital (NBO), or Atoms in Molecules (AIM) analysis.

Consequently, the generation of a detailed and scientifically accurate article adhering to the requested structure, including data tables and in-depth research findings, is not possible at this time due to the absence of published studies on this specific compound in these specific areas of computational chemistry.

Future research may explore the structural and electronic properties of this compound, at which point such an analysis could be conducted.

Reaction Mechanisms and Mechanistic Investigations of D Arabinitol, 1,5 Dibenzoate Transformations

Elucidation of Esterification and De-esterification Mechanisms

The formation of D-Arabinitol, 1,5-dibenzoate from D-arabinitol and benzoic acid is a classic example of esterification. Conversely, its cleavage back to the parent polyol and benzoic acid is achieved through de-esterification, typically hydrolysis.

The most common method for synthesizing esters like this compound is the Fischer-Speier esterification . This acid-catalyzed reaction involves the protonation of the carbonyl oxygen of benzoic acid, which enhances its electrophilicity. The alcohol (D-arabinitol) then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester and regenerate the acid catalyst. The reaction is reversible, and to drive it towards the product, water is typically removed as it is formed.

De-esterification , or hydrolysis, can be catalyzed by either acid or base. Acid-catalyzed hydrolysis is the microscopic reverse of the Fischer-Speier esterification. The ester is protonated, followed by nucleophilic attack of water, leading to the formation of a tetrahedral intermediate which then collapses to yield the carboxylic acid and the alcohol.

Base-promoted hydrolysis, also known as saponification, is an irreversible process. A hydroxide (B78521) ion attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the alkoxide (the D-arabinitol anion), which subsequently deprotonates the newly formed benzoic acid to yield a carboxylate salt and D-arabinitol.

A general representation of the esterification reaction is shown below:

D-Arabinitol + 2 Benzoic Acid ⇌ this compound + 2 H₂O

Stereoselectivity and Regioselectivity in this compound Transformations

The concepts of stereoselectivity and regioselectivity are paramount in the synthesis of specific derivatives of polyols like D-arabinitol.

Stereoselectivity in the context of this compound transformations refers to the preferential formation of one stereoisomer over others. During the esterification of D-arabinitol, the chiral centers at C-2, C-3, and C-4 are typically unaffected. The reaction occurs at the hydroxyl groups and does not involve bond breaking or formation at the stereocenters of the arabinitol backbone. Therefore, the stereochemistry of the starting D-arabinitol is retained in the final this compound product.

Regioselectivity is the preferential reaction at one functional group over others. D-arabinitol possesses three types of hydroxyl groups: two primary (at C-1 and C-5) and three secondary (at C-2, C-3, and C-4). The synthesis of this compound requires selective acylation of the primary hydroxyl groups. This selectivity is primarily governed by steric hindrance; the primary hydroxyl groups are more accessible to the acylating agent than the more sterically hindered secondary hydroxyl groups. Furthermore, primary alcohols are generally more reactive than secondary alcohols in esterification reactions.

Organocatalysts have been developed to achieve regioselective acylation of polyols by recognizing the substrate's structure at the transition state. pharm.or.jp The use of specific catalysts and reaction conditions can enhance the preference for acylation at the primary positions. For instance, enzyme-catalyzed esterification often exhibits high regioselectivity.

The following table illustrates the expected regioselectivity in the benzoylation of D-arabinitol under kinetic control:

Hydroxyl PositionRelative Reactivity (Hypothetical)Primary Product
C-1 and C-5 (Primary)HighThis compound
C-2, C-3, C-4 (Secondary)LowMono- or di-benzoates at secondary positions

Radical and Ionic Mechanisms in D-Arabinitol Derivative Synthesis

While the primary synthesis of this compound proceeds through an ionic mechanism (esterification), other transformations of arabinitol derivatives can involve radical or other ionic pathways.

Radical mechanisms in carbohydrate chemistry often involve the abstraction of a hydrogen atom from a C-H bond, generating a carbon-centered radical. This radical can then undergo various reactions, such as epimerization, rearrangement, or reaction with other molecules. For instance, in the presence of a radical initiator, a hydrogen atom could be abstracted from one of the carbon atoms of the arabinitol backbone in a derivative, leading to potential C-C bond formation or functional group interconversion.

Ionic mechanisms , beyond the scope of esterification, can be involved in various transformations. For example, the formation of an oxocarbenium ion intermediate is a common feature in glycosylation reactions. While D-arabinitol is an acyclic polyol, intramolecular cyclization to form anhydro derivatives can occur under certain acidic conditions, proceeding through ionic intermediates. The selective protection and deprotection of the hydroxyl groups in D-arabinitol derivatives also rely on a series of reactions that proceed through ionic pathways.

Computational Reaction Pathway Analysis for D-Arabinitol Derivatives

Computational chemistry provides powerful tools for investigating the reaction mechanisms of D-arabinitol derivatives at a molecular level. Methods such as Density Functional Theory (DFT) can be used to model reaction pathways, calculate the energies of reactants, products, intermediates, and transition states, and thus provide insights into the kinetics and thermodynamics of a reaction.

A key aspect of computational analysis is the modeling of short-lived species like intermediates and transition states. acs.org For the esterification of D-arabinitol, computational models can be constructed for:

Reactant Complex: The initial association of D-arabinitol and benzoic acid.

Protonated Species: The benzoic acid molecule protonated on the carbonyl oxygen.

Tetrahedral Intermediate: The species formed after the nucleophilic attack of a hydroxyl group of D-arabinitol on the activated carbonyl carbon.

Transition States: The high-energy structures that connect the reactants, intermediates, and products. For instance, the transition state for the formation of the tetrahedral intermediate and the transition state for the elimination of water can be located and characterized.

By comparing the calculated activation energies for the reaction at different hydroxyl groups, the observed regioselectivity can be rationalized. Quantum chemical studies have been employed to understand the mechanism of regioselective acetylation of diols and polyols, suggesting that the formation of hydrogen-bonded complexes between the polyol and a catalyst can direct the acylation to a specific hydroxyl group. nih.gov

The following table presents a hypothetical comparison of calculated activation energies for the benzoylation of different hydroxyl groups in D-arabinitol, which would be obtained from a computational study.

Reaction SiteTransition StateCalculated Activation Energy (kcal/mol) (Hypothetical)
C-1 HydroxylTS_primary20.5
C-2 HydroxylTS_secondary25.2
C-3 HydroxylTS_secondary24.8

The solvent can play a crucial role in the mechanism and rate of a reaction. Computational models can account for solvent effects using either implicit or explicit solvent models.

Implicit Solvent Models (Continuum Models): These models treat the solvent as a continuous medium with a specific dielectric constant. They are computationally efficient and can capture the bulk electrostatic effects of the solvent.

Explicit Solvent Models: In these models, a number of individual solvent molecules are included in the calculation. This approach allows for the explicit modeling of specific solvent-solute interactions, such as hydrogen bonding, which can be critical in understanding the reaction mechanism in protic solvents.

For the esterification of D-arabinitol, the solvent can influence the reaction by stabilizing or destabilizing charged intermediates and transition states. For example, a polar protic solvent can stabilize the polar transition state, thereby accelerating the reaction. Conversely, in non-polar solvents, the reactants may be less solvated, which could affect their reactivity. The choice of solvent can also impact the regioselectivity of the reaction.

Applications of D Arabinitol, 1,5 Dibenzoate and Its Derivatives in Advanced Organic Chemistry

D-Arabinitol, 1,5-dibenzoate as a Chiral Building Block in Asymmetric Synthesis

The inherent chirality of D-arabinitol makes it a valuable component of the "chiral pool," a collection of readily available, enantiopure compounds from natural sources that are used as starting materials for the synthesis of complex chiral molecules. buchler-gmbh.com The use of such chiral building blocks is a cornerstone of modern asymmetric synthesis, as it allows for the transfer of stereochemistry from the starting material to the target molecule, often with high efficiency and predictability. nih.govenamine.net

This compound, with its C2 symmetry and defined stereocenters, is a useful chiral synthon. The benzoate (B1203000) protecting groups at the primary C1 and C5 positions mask the reactivity of these hydroxyls, allowing for selective manipulation of the secondary hydroxyl groups at C2, C3, and C4. researchgate.net This selective functionalization is a key strategy in the construction of complex, stereochemically defined molecules. While specific examples detailing the extensive use of this compound in asymmetric synthesis are not abundant in the literature, the principles of using protected sugar alcohols as chiral templates are well-established. nih.govresearchgate.net The defined stereochemistry of the arabinitol backbone can be used to direct the stereochemical outcome of reactions at or adjacent to the chiral centers.

Precursors for Enantiopure Carbohydrate Mimetics and Glycomimetics

Carbohydrate mimetics and glycomimetics are molecules designed to mimic the structure and/or function of natural carbohydrates. tandfonline.com They are of significant interest in medicinal chemistry and chemical biology as they can interact with carbohydrate-processing enzymes and receptors, but often exhibit improved stability, bioavailability, or inhibitory activity compared to their natural counterparts. D-arabinitol and its derivatives serve as excellent starting points for the synthesis of these mimetics due to their polyhydroxylated and stereochemically defined nature. nih.govnih.gov

Iminosugar Analogues Derived from Arabinitol Scaffolds

Iminosugars are a prominent class of carbohydrate mimetics where the endocyclic oxygen atom is replaced by a nitrogen atom. nih.gov This structural modification often leads to potent inhibition of glycosidases. acs.org D-arabinitol is a key precursor for the synthesis of various iminosugar analogues, most notably 1,4-dideoxy-1,4-imino-D-arabinitol (DAB) and its derivatives. nih.govnih.gov

The synthesis of DAB from D-arabinitol typically involves a series of transformations including protection of hydroxyl groups, introduction of an amino functionality, and subsequent cyclization. For instance, a short synthesis of DAB has been achieved from D-fructose, a related sugar, highlighting the utility of these carbohydrate building blocks. nih.gov The resulting polyhydroxylated pyrrolidine (B122466) scaffold of DAB is a versatile template for further derivatization to create libraries of iminosugar analogues with diverse biological activities. acs.org

Table 1: Examples of Iminosugar Analogues Derived from Arabinitol Scaffolds

CompoundParent ScaffoldKey Synthetic StrategyReference
1,4-dideoxy-1,4-imino-D-arabinitol (DAB)D-ArabinitolReductive amination and cyclization nih.gov
DAB analogues with a hydrazide imide moietyD-ArabinitolSynthesis from a protected D-arabinonitrile acs.org
C-4 branched LAB and DAB derivativesL- and D-tartaric acidSynthesis from enantiomeric cyclic nitrones dp.tech

This table provides examples of iminosugar analogues that can be conceptually derived from D-arabinitol scaffolds, showcasing the synthetic versatility of this chiral building block.

Strategic Synthesis of Glycosidase Inhibitors

Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. Their inhibitors have found therapeutic applications in the management of diabetes, viral infections, and lysosomal storage diseases. nih.gov The structural similarity of iminosugars derived from D-arabinitol to the natural substrates of glycosidases makes them effective competitive inhibitors.

Research has shown that the stereochemistry of the arabinitol backbone is crucial for effective glycosidase inhibition. nih.gov For example, analogues of the naturally occurring glycosidase inhibitor salacinol, where the D-arabinitol ring was replaced by D-lyxitol or D-ribitol, were found to be ineffective inhibitors of human maltase glucoamylase, demonstrating the importance of the specific stereoconfiguration of D-arabinitol for biological activity. nih.gov

Furthermore, synthetic modifications to the DAB scaffold have led to the development of potent and selective glycosidase inhibitors. For instance, the introduction of a hydrazide imide moiety to the DAB structure resulted in analogues that are potent and selective inhibitors of α-mannosidase. acs.org Similarly, C-4 branched derivatives of DAB have shown enhanced inhibition of rat intestinal maltase and sucrase. dp.tech

Table 2: Glycosidase Inhibition by D-Arabinitol Derived Iminosugars

InhibitorTarget Enzyme(s)Key FindingReference
DAB analogues with hydrazide imide moietyα-MannosidasePotent and selective inhibition. acs.org
C-4 branched DAB derivativesRat intestinal maltase and sucraseEnhanced inhibition with small alkyl groups. dp.tech
Salacinol analogues with altered stereochemistryHuman maltase glucoamylaseLoss of inhibitory activity, highlighting the importance of the D-arabinitol configuration. nih.gov

This table summarizes the findings on the glycosidase inhibitory activity of various compounds derived from or related to the D-arabinitol scaffold.

Role in the Development of Supramolecular Architectures

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules bound together by non-covalent interactions. While carbohydrates are known to participate in supramolecular assemblies through hydrogen bonding and other weak interactions, a specific role for this compound in the development of supramolecular architectures is not documented in the current scientific literature. However, a study on the use of D-arabinitol in the synthesis of molecularly imprinted polymers (MIPs) for the selective recognition of sugar alcohols demonstrates the potential of the arabinitol scaffold in creating specific binding cavities. uobaghdad.edu.iq This suggests a potential, though as yet unexplored, application for its derivatives in the design of novel supramolecular systems.

Strategic Use in Diversified Chemical Libraries for Screening

The generation of chemical libraries containing a large number of structurally diverse compounds is a key strategy in drug discovery for the identification of new bioactive molecules. nih.gov Carbohydrates, with their high density of functional groups and stereochemical diversity, are considered "privileged scaffolds" for the construction of such libraries. tandfonline.comacs.orgtandfonline.com

While there are no specific reports on the use of this compound for creating diversified chemical libraries, its structure lends itself to this application. The protected primary hydroxyls allow for the systematic modification of the three secondary hydroxyl groups, providing a scaffold upon which a variety of chemical functionalities can be appended. This would lead to the generation of a library of related compounds with varying substitution patterns and, consequently, diverse biological activities. This approach aligns with the general principles of using carbohydrate-based scaffolds for generating libraries of compounds for high-throughput screening. tandfonline.comlifechemicals.com The conformational rigidity of the arabinitol backbone would also be an advantageous feature, presenting the appended functionalities in well-defined spatial orientations for interaction with biological targets. tandfonline.com

Biochemical and Enzymatic Studies of D Arabinitol Scaffolds in Vitro

Enzymatic Transformations and Biocatalysis Involving Arabinitol Derivatives

The D-arabinitol scaffold is a substrate for several enzymatic transformations, primarily oxidation/reduction reactions. Furthermore, the ester linkages in D-arabinitol, 1,5-dibenzoate suggest that it could be a substrate for hydrolytic enzymes like lipases and esterases, which are widely used in biocatalysis for the synthesis and cleavage of sugar esters. mdpi.comresearchgate.netcore.ac.uktandfonline.com The enzymatic removal of benzoate (B1203000) protecting groups is a known biocatalytic strategy, suggesting that this compound could be enzymatically hydrolyzed to yield D-arabinitol and benzoic acid. rsc.orgrsc.orgnih.govresearchgate.net Conversely, lipases are frequently used to catalyze the regioselective acylation of sugars to produce esters, indicating a potential enzymatic route for the synthesis of this compound. uni-pannon.hu

The primary enzymes known to act on the D-arabinitol backbone are D-arabinitol dehydrogenases (EC 1.1.1.11). These enzymes exhibit specific substrate requirements. For instance, a D-arabinitol-specific dehydrogenase identified in the pathogenic yeast Candida tropicalis specifically recognizes D-arabinitol and catalyzes its NAD+-dependent oxidation. Another well-studied enzyme is the NAD-dependent D-arabinitol dehydrogenase (ArDH) from Candida albicans. nih.govasm.orgnih.gov

The key substrate requirements for these dehydrogenases are the D-arabinitol polyol structure and a suitable cofactor, typically NAD+ or NADP+. wikipedia.org The enzyme from C. albicans acts on D-arabinitol but not on other polyols, demonstrating high substrate specificity. nih.govasm.org However, the presence of large, bulky substituents, such as the benzoate groups at the C1 and C5 positions of this compound, would likely introduce significant steric hindrance. This would almost certainly prevent the molecule from fitting into the confined active site of D-arabinitol dehydrogenase, making it a very poor substrate, if one at all. Studies on other enzymes have shown that bulky residues near the active site can cause steric interference that prevents substrate binding. nih.gov

In contrast, enzymes that catalyze the hydrolysis of benzoate esters, such as carboxypeptidase A or various esterases, would recognize the ester linkages. cdnsciencepub.comcdnsciencepub.com Their specificity would be directed towards the benzoate group and the adjacent primary alcohol of the arabinitol backbone. Lipases, such as those from Candida antarctica and Thermomyces lanuginosus, are known to be highly effective in synthesizing sugar esters and show specificity based on the sugar structure, the acyl donor, and the reaction medium. core.ac.uktandfonline.com

The enzymatic transformation of the D-arabinitol scaffold by dehydrogenases involves oxidation and reduction reactions. In the oxidative direction, D-arabinitol dehydrogenase catalyzes the transfer of a hydride ion from a specific hydroxyl group of D-arabinitol to a cofactor, either NAD+ or NADP+. wikipedia.org

The reaction catalyzed by NAD-dependent D-arabinitol dehydrogenase (ArDH) from Candida albicans is: D-arabinitol + NAD+ ⇌ D-ribulose + NADH + H+ nih.govasm.org

Similarly, D-arabinitol 4-dehydrogenase catalyzes the following reaction: D-arabinitol + NAD+ ⇌ D-xylulose + NADH + H+ wikipedia.org

In both cases, a secondary alcohol on the D-arabinitol backbone is oxidized to a ketone. The reverse reaction, the reduction of the corresponding ketosugar (D-ribulose or D-xylulose) to D-arabinitol, is also catalyzed by these enzymes and is dependent on the reduced cofactor (NADH or NADPH). This reversible oxidation-reduction mechanism is central to the role of D-arabinitol in the pentose (B10789219) phosphate (B84403) pathway of various microorganisms. nih.govnih.gov

The mechanism for the potential enzymatic hydrolysis of the ester bonds in this compound by an esterase would involve a catalytic triad (B1167595) (typically Ser-His-Asp) in the enzyme's active site. The serine residue would act as a nucleophile, attacking the carbonyl carbon of the benzoate ester to form a tetrahedral intermediate. This is followed by the release of the D-arabinitol monoester and the formation of an acyl-enzyme intermediate, which is then hydrolyzed by water to release benzoic acid and regenerate the enzyme. nih.gov

In Vitro Enzyme Inhibition and Binding Studies with Arabinitol Analogues

While this compound is not a known enzyme inhibitor, numerous other derivatives of arabinitol have been synthesized and studied as potent inhibitors of various enzymes. These analogues provide crucial insights into how the arabinitol scaffold can be modified to achieve high affinity and selectivity for specific enzyme targets. Prominent examples include iminosugar and carboxylated derivatives. For instance, 2'-carboxy-D-arabinitol 1-phosphate is a natural inhibitor of the enzyme ribulose-1,5-bisphosphate carboxylase (RuBisCO). nih.govresearchgate.net Similarly, 1,4-dideoxy-1,4-imino-D-arabinitol (DAB) and its derivatives are powerful inhibitors of glycogen (B147801) metabolizing enzymes and various glycosidases. rsc.org

Arabinitol AnalogueTarget Enzyme(s)Inhibition Data
1,4-dideoxy-1,4-imino-D-arabinitol (DAB)Glycogen Phosphorylase (GP)Potent inhibitor
DAB DerivativesGlycogen Synthase (GS), Sucrose (B13894) Synthase (SuSy)Varied, potent inhibition observed
2'-Carboxy-D-arabinitol 1-phosphateRibulose-1,5-bisphosphate carboxylase (RuBisCO)Natural, potent inhibitor

Structure-activity relationship (SAR) studies on arabinitol-based inhibitors have revealed that even subtle modifications to the molecule can drastically alter its inhibitory potency and selectivity. Studies on 29 different derivatives of 1,4-dideoxy-1,4-imino-D-arabinitol (DAB) showed extremely diverse inhibitory potential against glycogen phosphorylase, glycogen synthase, and sucrose synthase. rsc.org

Key findings from these SAR studies include:

Core Structure: The polyhydroxylated iminosugar core of DAB mimics the transition state of the natural substrate, allowing it to bind tightly to the active site of target enzymes.

Substituents: The nature and position of substituents on the imino-arabinitol ring or the nitrogen atom are critical. These modifications can enhance binding affinity through additional interactions with amino acid residues in the enzyme's active site or, conversely, cause steric clashes that reduce potency.

Synergistic Effects: For some enzymes, the inhibitory potency of DAB derivatives is synergistically enhanced by the presence of other molecules, such as ADP or UDP, which bind to adjacent sites. rsc.org

For this compound, the large, aromatic benzoate groups at the primary C1 and C5 positions would dominate its interactions. While the core arabinitol structure might direct it to enzymes that recognize polyols, the bulky, hydrophobic benzoate moieties would likely prevent it from acting as a tight-binding inhibitor for enzymes like dehydrogenases. Instead, it might exhibit weak, non-specific inhibition or bind to enzymes that have large, hydrophobic pockets, such as certain lipases or esterases.

Computational modeling, including molecular docking and molecular dynamics (MD) simulations, is a powerful tool for predicting and analyzing the interactions between a ligand, such as an arabinitol derivative, and its target enzyme. nih.gov These methods can elucidate the binding mode, predict binding affinity, and explain the structural basis for an inhibitor's potency and selectivity.

In a typical molecular docking study, the 3D structure of the ligand (e.g., this compound) is computationally placed into the active site of a target enzyme. A scoring function then estimates the binding affinity based on factors like shape complementarity and intermolecular forces (hydrogen bonds, van der Waals forces, electrostatic interactions). nih.gov

For this compound, docking studies could be used to:

Assess Binding to D-arabinitol Dehydrogenase: Confirm the hypothesis that the bulky benzoate groups would cause steric clashes within the active site, leading to a poor binding score and validating it as a poor substrate.

Identify Potential Off-Targets: Screen the compound against a panel of enzymes with known 3D structures to identify potential binding partners, such as esterases or other enzymes with accommodating hydrophobic pockets.

Guide Derivative Design: Model modifications to the dibenzoate structure to explore how changes might improve binding affinity or selectivity for a particular target.

MD simulations can further refine these findings by simulating the dynamic movements of the enzyme-ligand complex over time, providing insights into the stability of the binding pose and the key interactions that maintain it. nih.gov

Role of Arabinitol Derivatives as Biochemical Probes in Metabolic Pathways (In Vitro Models)

Modified natural products, including arabinitol derivatives, can serve as valuable biochemical probes to study metabolic pathways and identify enzyme function in vitro. These probes are typically designed with two key features: a recognition element (the arabinitol scaffold) that directs the probe to a specific class of enzymes, and a reporter or reactive group.

Although this compound itself is not structured as a typical biochemical probe, the principles derived from studies of other arabinitol analogues are applicable. For example, arabinitol-configured molecules have been used to create activity-based probes (ABPs) for identifying and characterizing α-L-arabinofuranosidases, enzymes involved in polysaccharide breakdown. These probes help in understanding complex biological systems, such as the secretome of fungi grown on specific biomass.

To function as a probe, the this compound molecule would need further modification. For example:

Reporter Tag: One of the benzoate groups could be replaced with a fluorescent tag (like a fluorophore) or a biotin (B1667282) tag. This would allow for the detection and isolation of any enzyme that binds to the probe.

Reactive Group: A photoreactive group or a latent electrophile could be incorporated. Upon binding to the target enzyme's active site, this group could be activated (e.g., by UV light) to form a covalent bond, permanently labeling the enzyme for subsequent identification.

Such probes derived from the D-arabinitol scaffold could be used in in vitro models, such as cell lysates or purified enzyme systems, to investigate the enzymes involved in arabinitol metabolism or to discover novel enzymes that interact with this class of polyol esters. nih.govcapes.gov.br

Advanced Computational Chemistry and Molecular Modeling for D Arabinitol, 1,5 Dibenzoate

Quantum Chemical Studies on Electronic Properties and Reactivity Descriptors

Quantum chemical methods, rooted in the principles of quantum mechanics, are pivotal for understanding the electronic structure of molecules. nih.govnih.gov These methods can predict a wide range of molecular properties, including geometries, energies, and reactivity indices, providing a foundational understanding of a molecule's chemical behavior. nih.gov

HOMO/LUMO Analysis for Reaction Susceptibility

The Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. youtube.comchalcogen.ro A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more prone to chemical reactions. chalcogen.ro

For D-Arabinitol, 1,5-dibenzoate, HOMO/LUMO analysis can pinpoint the most probable sites for nucleophilic and electrophilic attack. The benzoate (B1203000) groups, with their electron-withdrawing nature, would influence the electron density distribution across the arabinitol backbone. While specific calculations for this compound are not published, studies on similar aromatic esters and polyols demonstrate the utility of this analysis. researchgate.net For instance, in related compounds, the HOMO is often localized on the aromatic rings, while the LUMO may be distributed over the carbonyl groups of the ester functions.

Table 1: Illustrative Frontier Orbital Energies for a Polyol Dibenzoate

Parameter Energy (eV) Description
HOMO Energy -6.8 Energy of the highest occupied molecular orbital; related to the ionization potential.
LUMO Energy -1.2 Energy of the lowest unoccupied molecular orbital; related to the electron affinity.
HOMO-LUMO Gap 5.6 A larger gap generally implies greater molecular stability and lower chemical reactivity. youtube.com

This table presents hypothetical data for illustrative purposes, based on typical values for similar organic molecules.

Solvation Energy Calculations for Solution-Phase Behavior

The behavior of a molecule can change dramatically in solution due to interactions with solvent molecules. Solvation energy, the energy change associated with transferring a molecule from a vacuum to a solvent, is a critical parameter for understanding solubility, reaction rates, and conformational stability in a liquid phase. psu.edu Computational models, such as the Polarizable Continuum Model (PCM), are used to calculate solvation free energy by representing the solvent as a continuous medium with a defined dielectric constant. psu.edu

For this compound, which possesses both polar hydroxyl groups and less polar benzoate moieties, solvation energy calculations can predict its solubility in various solvents. Studies on a homologous series of polyols have shown that the hydration free energy can have a nonlinear relationship with the number of hydroxyl groups, highlighting the importance of specific solute-solvent interactions and the polarization of the solute in solution. psu.edu Such calculations are crucial for predicting how this compound would behave in biological environments or as a component in formulations. nih.gov

Molecular Simulation Techniques for Conformational Analysis and Intermolecular Interactions

This compound is a flexible molecule due to the rotatable bonds in its arabinitol chain and the ester linkages. Its three-dimensional shape, or conformation, significantly impacts its physical and biological properties. Molecular simulation techniques, such as molecular mechanics (MM) and molecular dynamics (MD), are powerful tools for exploring the conformational landscape of flexible molecules. nih.govacs.org

These methods can identify stable conformers and the energy barriers between them. researchgate.net For example, a grid search of the conformational space using MM can reveal low-energy conformations. acs.org Subsequent MD simulations can then provide insights into the dynamic behavior of the molecule over time, including the rates of conformational changes. nih.gov Studies on flexible esters have shown that intramolecular interactions, such as π-stacking between aromatic rings, can stabilize certain conformations. nih.govacs.org For this compound, such interactions could occur between the two benzoate groups, leading to folded or extended structures.

Table 2: Example of Relative Energies of this compound Conformers

Conformer Description Relative Energy (kcal/mol) Population (%)
1 Extended Chain 0.0 65
2 Folded (π-stacking) 1.2 25
3 Bent 2.5 10

This is a hypothetical data table to illustrate the possible conformational preferences. The relative energies and populations would be determined by computational analysis.

Quantitative Structure-Activity Relationships (QSAR) and Comparative Molecular Field Analysis (CoMFA) for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug design and materials science. nih.gov They aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a physical property. nih.govnih.gov By quantifying how changes in molecular descriptors (e.g., electronic, steric, or hydrophobic properties) affect activity, QSAR models can predict the properties of new, unsynthesized molecules.

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of molecules with their 3D steric and electrostatic fields. nih.gov For a compound like this compound, if it were part of a series of related compounds with known biological activity (e.g., as an insecticide or an antibacterial agent), CoMFA could be used to build a predictive model. nih.govnih.gov This model would highlight the regions in space where modifications to the molecule would likely enhance its activity. For instance, a CoMFA study on insecticidal sesquiterpene polyol esters revealed that electronic effects were dominant for narcotic activities, while a combination of electrostatic and hydrophobic interactions was more critical for insecticidal properties. nih.gov

Theoretical Insights into Stereoselectivity and Reaction Dynamics

The synthesis of specific stereoisomers of polyol derivatives is a significant challenge in organic chemistry. Theoretical calculations can provide invaluable insights into the factors governing stereoselectivity in chemical reactions. For the synthesis of this compound, which involves the selective acylation of the primary hydroxyl groups of D-Arabinitol, quantum chemical calculations can elucidate the reaction mechanism. acs.org

By modeling the transition states of the reaction pathways leading to different isomers, chemists can understand why one product is favored over another. acs.org For example, a quantum chemical study on the regioselective acetylation of diols and polyols suggested that the formation of a dual hydrogen-bond complex between the polyol and an acetate (B1210297) catalyst is key to the observed selectivity. acs.org Such theoretical investigations can guide the optimization of reaction conditions to achieve higher yields of the desired stereoisomer. Furthermore, reaction dynamics simulations can model the entire trajectory of a chemical reaction, providing a detailed, time-resolved picture of bond-breaking and bond-forming events.

Q & A

Q. Q1: What are the optimal synthetic routes for preparing D-Arabinitol, 1,5-dibenzoate, and how do reaction conditions influence stereochemical outcomes?

The synthesis of D-Arabinitol derivatives often involves esterification or lactonization reactions. For 1,5-dibenzoate derivatives, a common approach is reacting D-Arabinitol with benzoyl chloride under controlled conditions. Stereochemical purity is critical; for example, aldonolactones with leaving groups at C-5 can be treated with aqueous ammonia to generate iminopentitols with specific configurations (e.g., D-arabino) . Key parameters include temperature (to avoid racemization), solvent polarity (to stabilize intermediates), and stoichiometric ratios of acylating agents. Nuclear magnetic resonance (NMR) and X-ray crystallography are essential for confirming stereochemistry .

Q. Q2: What are the recommended protocols for safe handling and storage of this compound in laboratory settings?

this compound is classified as a skin and eye irritant (GHS07, H315/H319). Safe handling requires:

  • Personal protective equipment (PPE): Lab coat, nitrile gloves, and safety goggles.
  • Ventilation: Use fume hoods when handling powders to avoid inhalation .
  • Storage: Keep in tightly sealed containers in well-ventilated areas, away from ignition sources. No special storage facilities are required, but avoid prolonged exposure to humidity .

Q. Q3: How can researchers address challenges in quantifying D-Arabinitol derivatives in complex biological matrices?

Sample preparation is critical. For fat-rich matrices, extract with hot water above the fat’s melting point, then clarify using Carrez reagents (potassium hexacyanoferrate and zinc sulfate) to precipitate proteins and lipids . Enzymatic assays (e.g., mannitol dehydrogenase coupled with NAD+ detection) enable specific quantification via UV absorbance at 340 nm . Validate methods using spike-recovery experiments and internal standards like deuterated D-Arabinitol .

Advanced Research Questions

Q. Q4: How can contradictory data on substrate specificity of D-Arabinitol transport proteins in microbial systems be resolved?

Discrepancies in substrate affinity (e.g., D-Arabinitol vs. ribitol in bacterial transporters) may arise from assay conditions. To reconcile

  • Perform competitive inhibition assays with radioactively labeled substrates (e.g., ³H-D-Arabinitol) to determine Ki values .
  • Use site-directed mutagenesis to identify binding pocket residues influencing specificity.
  • Validate findings with growth assays in minimal media containing competing substrates .

Q. Q5: What methodologies are effective for studying the stereochemical effects of this compound on enzyme inhibition?

Stereoisomers of D-Arabinitol derivatives exhibit varying inhibitory potencies. Approaches include:

  • Synthesizing all stereoisomers (e.g., D-lyxo, L-arabino) via chiral catalysts or enzymatic resolution .
  • Conducting kinetic assays (IC50 determination) with purified enzymes (e.g., L-Fucono-1,5-lactonase) .
  • Molecular docking simulations to correlate stereochemistry with binding energy in enzyme active sites .

Q. Q6: How can this compound be validated as a biomarker for metabolic disorders?

  • Sample Cohort : Collect serum/urine from patients with target conditions (e.g., ribose-5-phosphate isomerase deficiency) and healthy controls .
  • Analytical Validation : Use LC-MS/MS with multiple reaction monitoring (MRM) for high specificity.
  • Statistical Analysis : Apply receiver operating characteristic (ROC) curves to assess sensitivity/specificity .

Q. Q7: What degradation products form under physiological conditions, and how are they characterized?

Hydrolysis of 1,5-dibenzoate esters in aqueous buffers (pH 7.4, 37°C) yields benzoic acid and D-Arabinitol. Monitor degradation via:

  • High-performance liquid chromatography (HPLC) with UV detection at 254 nm.
  • Mass spectrometry to identify transient intermediates (e.g., monoesters) .

Methodological Challenges

Q. Q8: How can researchers mitigate interference from endogenous compounds in D-Arabinitol assays?

  • Deproteinization : Use Carrez clarification or ultrafiltration (3 kDa cutoff) to remove proteins .
  • Chromatographic Separation : Employ hydrophilic interaction liquid chromatography (HILIC) to resolve polar interferents .
  • Blank Correction : Run parallel assays with substrate-free controls .

Q. Q9: What experimental designs are recommended for assessing this compound’s irritant potential?

  • In Vitro Models : Use reconstructed human epidermis (RhE) assays (OECD TG 439) for skin irritation .
  • Ocular Toxicity : Follow the Bovine Corneal Opacity and Permeability (BCOP) test .

Q. Q10: How does long-term storage affect the stability of this compound?

Stability studies should include:

  • Accelerated Testing : Store samples at 40°C/75% RH for 6 months, with periodic HPLC analysis.
  • Degradation Kinetics : Calculate activation energy (Ea) using the Arrhenius equation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.